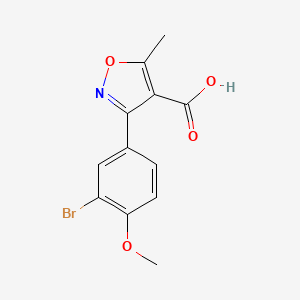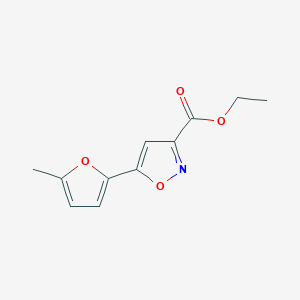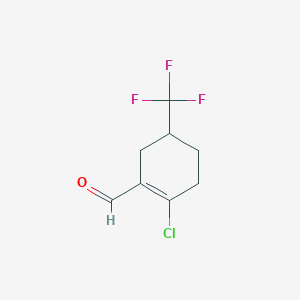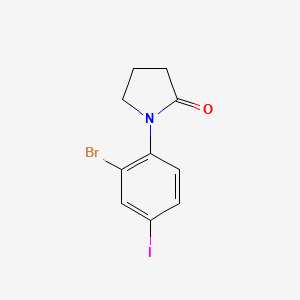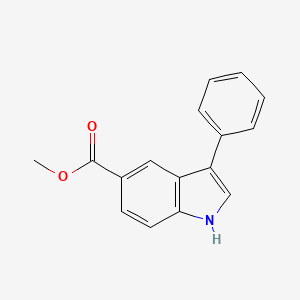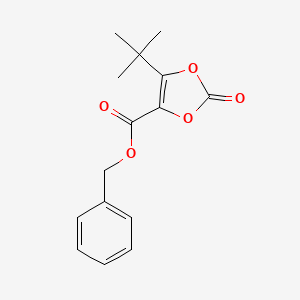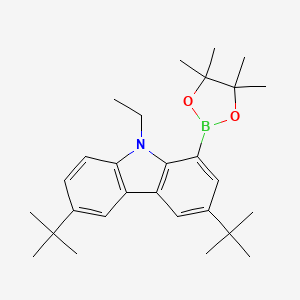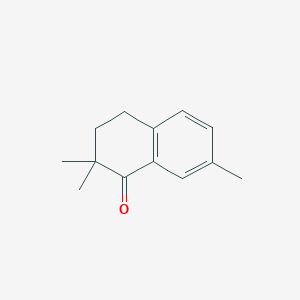
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes. Naphthalenes are polycyclic aromatic hydrocarbons consisting of fused benzene rings. This compound is characterized by the presence of three methyl groups and a ketone functional group, making it a derivative of dihydronaphthalene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 2,2,7-trimethyl-1-tetralone with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2,7-Trimethyl-1-tetralone: A precursor in the synthesis of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one.
2,2,7-Trimethyl-1-naphthol: A hydroxylated derivative with different chemical properties.
2,2,7-Trimethyl-1-naphthylamine: An amine derivative with potential biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a ketone functional group
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
2,2,7-trimethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-9-4-5-10-6-7-13(2,3)12(14)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
NUTFXQPNWLWHBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC(C2=O)(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)

![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
